Clorhidrato de 5-carboxamidinopirimidina

Descripción general

Descripción

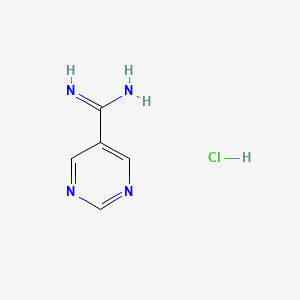

Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H6N4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, has been reported in various studies . For instance, one study reported the synthesis and characterization of pyrimidine carboxamides, evaluating their structural, energetic, and spectroscopic properties .Molecular Structure Analysis

The molecular structure of Pyrimidine-5-carboxamidine hydrochloride has been analyzed in several studies . These studies have used techniques such as FT-IR, 1H NMR, 13C NMR spectroscopies, and HR-MS for characterization .Physical and Chemical Properties Analysis

Pyrimidine-5-carboxamidine hydrochloride is a light yellow solid . Its molecular weight is 122.13 .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados de pirimidina han sido ampliamente estudiados por sus propiedades antimicrobianas. Se sabe que son efectivos contra una variedad de patógenos bacterianos y fúngicos. El mecanismo de acción a menudo implica la inhibición de la síntesis de ADN y ARN, ya que las pirimidinas son componentes clave de estos ácidos nucleicos. Los investigadores han sintetizado varios análogos de clorhidrato de 5-carboxamidinopirimidina para explorar su potencial como antibióticos y agentes antifúngicos .

Actividad anticancerígena

El potencial anticancerígeno de los derivados de pirimidina es otra área significativa de investigación. Estos compuestos pueden actuar como antimetabolitos, interfiriendo con la síntesis de nucleótidos necesarios para la proliferación de células cancerosas. Los estudios han demostrado que ciertos análogos de pirimidina pueden inducir la apoptosis en las células cancerosas y pueden utilizarse en combinación con otros agentes quimioterapéuticos para mejorar su eficacia .

Agentes antivirales

El this compound ha mostrado promesa como agente antiviral. Su similitud estructural con los nucleótidos le permite integrarse en el ARN o ADN viral, lo que lleva a la terminación de la cadena durante la replicación. Esta propiedad es particularmente útil en el desarrollo de tratamientos para virus de ARN, como la influenza y el VIH .

Efectos antiinflamatorios y analgésicos

Los efectos antiinflamatorios y analgésicos de los derivados de pirimidina se atribuyen a su capacidad para modular la respuesta inflamatoria. Pueden inhibir la producción de citocinas y mediadores proinflamatorios, que están involucrados en la patogénesis de diversas enfermedades inflamatorias. El this compound podría utilizarse potencialmente para desarrollar nuevos fármacos antiinflamatorios con menos efectos secundarios que los medicamentos actuales .

Trastornos del sistema nervioso central (SNC)

Los derivados de pirimidina se han explorado por su potencial en el tratamiento de trastornos del SNC. Pueden actuar como bloqueadores de los canales de calcio, que son útiles en afecciones como la epilepsia y el trastorno bipolar. Además, su capacidad para interactuar con varios sistemas de neurotransmisores los convierte en candidatos para el tratamiento de la depresión y la ansiedad .

Diabetes mellitus

En el campo de la endocrinología, los derivados de pirimidina se están investigando por su papel en el control de la diabetes mellitus. Pueden afectar la regulación de la insulina y el metabolismo de la glucosa, ofreciendo un nuevo enfoque para el tratamiento de la diabetes. La investigación está en curso para determinar la eficacia y seguridad de estos compuestos en pacientes diabéticos .

Mecanismo De Acción

Target of Action

Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, is considered a prodrug . It needs to be activated within the cell . The primary targets of this compound are intracellular nucleotides, which are responsible for its pharmacological effects .

Mode of Action

The intracellular activation of Pyrimidine-5-carboxamidine hydrochloride involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The interaction of the compound with its targets results in changes in the intracellular nucleotide concentrations .

Biochemical Pathways

The compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are critical for the synthesis of the nucleic acids RNA and DNA, and for the regulation of enzymatic reactions . The compound’s action on these pathways can lead to changes in the intracellular nucleotide concentrations, affecting various downstream effects .

Pharmacokinetics

The pharmacokinetics of Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, involves its absorption, distribution, metabolism, and excretion (ADME) within the body . The compound’s bioavailability is influenced by its intracellular activation and the resulting changes in nucleotide concentrations .

Result of Action

The molecular and cellular effects of Pyrimidine-5-carboxamidine hydrochloride’s action are primarily related to its impact on intracellular nucleotide concentrations . These changes can affect various cellular processes, potentially leading to pharmacological effects .

Action Environment

The action, efficacy, and stability of Pyrimidine-5-carboxamidine hydrochloride can be influenced by various environmental factors . For instance, in acidic environments, pyrimidine compounds are known to be environment-friendly, non-toxic, and efficient .

Safety and Hazards

Direcciones Futuras

Research on pyrimidine derivatives, including Pyrimidine-5-carboxamidine hydrochloride, is ongoing. For instance, a study designed and synthesized new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors . This suggests that Pyrimidine-5-carboxamidine hydrochloride and similar compounds may have potential applications in the development of new therapeutic agents.

Propiedades

IUPAC Name |

pyrimidine-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOTVLZVTWTMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)

![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)